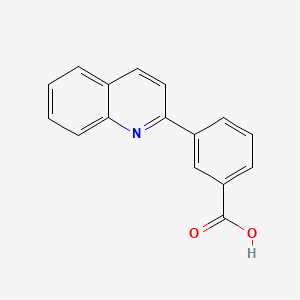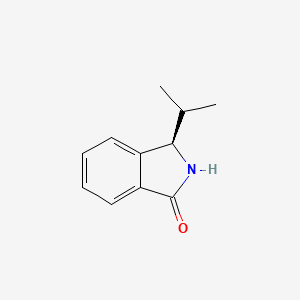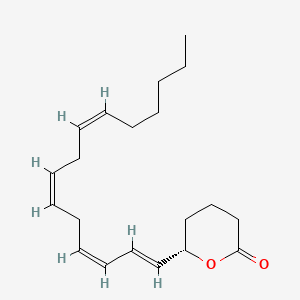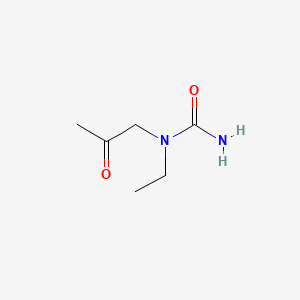![molecular formula C20H18N5NaO4S B590705 Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate CAS No. 127090-21-5](/img/structure/B590705.png)
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-aminobenzenesulfonic acid under alkaline conditions to form the desired azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups using reducing agents like sodium dithionite results in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic or basic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Aromatic amines.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, food, and cosmetics.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. In biological systems, the azo groups can be reduced to aromatic amines by enzymatic action, leading to the release of the dye. The molecular targets and pathways involved include interactions with cellular proteins and enzymes that facilitate the reduction process .
類似化合物との比較
Similar Compounds
- 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid
- 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenylsulfonic acid
- 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid potassium salt
Uniqueness
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is unique due to its dual azo linkage, which imparts distinct color properties and enhances its stability compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes .
特性
CAS番号 |
127090-21-5 |
|---|---|
分子式 |
C20H18N5NaO4S |
分子量 |
447.445 |
IUPAC名 |
sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H19N5O4S.Na/c1-13-10-18(21)20(29-2)12-19(13)25-23-15-8-6-14(7-9-15)22-24-16-4-3-5-17(11-16)30(26,27)28;/h3-12H,21H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChIキー |
MWNNXAYPJGYQBR-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N.[Na+] |
同義語 |
3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)

![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)
![barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590632.png)




